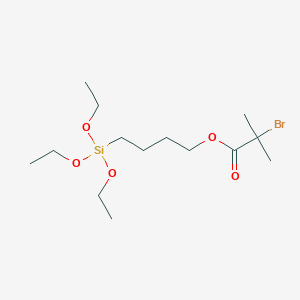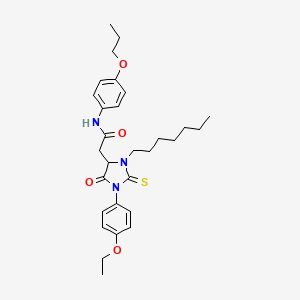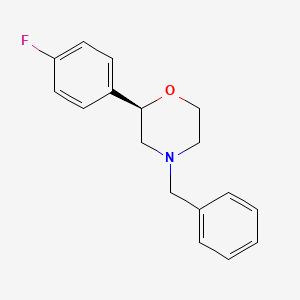
4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate is a chemical compound with the molecular formula C13H27BrO5Si. It is a colorless to pale yellow liquid that is used in various industrial applications, particularly as a crosslinking agent or modifier in the production of adhesives, sealants, and coatings .
Métodos De Preparación
The synthesis of 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropionyl chloride with triethoxysilane under basic conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process . The general reaction scheme is as follows:
2-bromo-2-methylpropionyl chloride+triethoxysilane→4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate
Análisis De Reacciones Químicas
4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water to form silanol groups, which can further condense to form siloxane bonds.
Polymerization: The compound can participate in polymerization reactions to form crosslinked polymer networks.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions .
Aplicaciones Científicas De Investigación
4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers and as a precursor for the preparation of functionalized silanes.
Biology: The compound can be used to modify surfaces for biological assays and immobilize biomolecules.
Mecanismo De Acción
The mechanism of action of 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate involves the formation of covalent bonds with substrates through its reactive bromine and ethoxy groups. The bromine atom can undergo nucleophilic substitution reactions, while the ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into .
Comparación Con Compuestos Similares
Similar compounds to 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate include:
2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: This compound has similar applications as a crosslinking agent and surface modifier.
2-Morpholinoethyl 2-bromo-2-methylpropanoate: Used as an ATRP initiator and has applications in polymer chemistry.
3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate: Another crosslinking agent with similar properties.
The uniqueness of this compound lies in its specific combination of reactive groups, which allows for versatile applications in various fields.
Propiedades
Número CAS |
919785-21-0 |
|---|---|
Fórmula molecular |
C14H29BrO5Si |
Peso molecular |
385.37 g/mol |
Nombre IUPAC |
4-triethoxysilylbutyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C14H29BrO5Si/c1-6-18-21(19-7-2,20-8-3)12-10-9-11-17-13(16)14(4,5)15/h6-12H2,1-5H3 |
Clave InChI |
RIFVNKPIAVCMKW-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCCOC(=O)C(C)(C)Br)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)

![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)

![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)

![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)

![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)

![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)


